amine CAS No. 1096899-50-1](/img/structure/B1462641.png)
[(2,4-Dichlorophenyl)methyl](4-methylpentan-2-yl)amine
Overview
Description
“(2,4-Dichlorophenyl)methylamine” is a chemical compound with the molecular formula C13H19Cl2N . It is also known by other synonyms such as N-[(2,4-dichlorophenyl)methyl]-4-methylpentan-2-amine .
Molecular Structure Analysis
The molecular structure of this compound includes a dichlorophenyl group attached to a methylpentan-2-yl group via a methylamine linkage . The InChI string for this compound is InChI=1S/C13H19Cl2N/c1-9(2)6-10(3)16-8-11-4-5-12(14)7-13(11)15/h4-5,7,9-10,16H,6,8H2,1-3H3 , which provides a standard way to encode the compound’s structure.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 260.20 g/mol . It has a computed XLogP3 value of 4.9, indicating its relative lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 259.0894550 g/mol . The topological polar surface area is 12 Ų .
Scientific Research Applications
Nitration Process Studies
Compounds with a dichlorophenyl component have been studied for their reactivity in nitration processes. These studies often focus on understanding the kinetics and activation energy required for successful nitration, which is a critical step in synthesizing various pharmaceuticals and agrochemicals .
Alkylation Reactions
Alkylation is another common reaction involving dichlorophenyl compounds. Research in this area explores optimal conditions for alkylation reactions, such as temperature control and pH adjustments, which are essential for creating specific molecular structures with desired properties .
Molecular Structure Analysis
Structural analysis using techniques like X-ray diffraction helps determine the molecular structure of dichlorophenyl derivatives. This information is crucial for predicting the behavior of these compounds in different environments and for designing molecules with specific functions .
Anticonvulsant Activity Evaluation
Some dichlorophenyl derivatives have been synthesized and evaluated for their anticonvulsant activity. These studies aim to identify compounds that can interact with GABAergic biotargets, potentially leading to new treatments for epilepsy .
Conformational Analysis
Conformational analysis of dichlorophenyl derivatives provides insights into their three-dimensional shape and how it affects their chemical reactivity and interaction with biological targets. This research can inform drug design and other applications where molecular shape is a key factor .
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N/c1-9(2)6-10(3)16-8-11-4-5-12(14)7-13(11)15/h4-5,7,9-10,16H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJGWVJGGSCEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)methyl](4-methylpentan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)
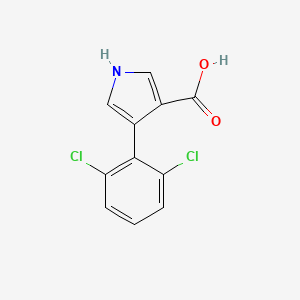
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)
![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)

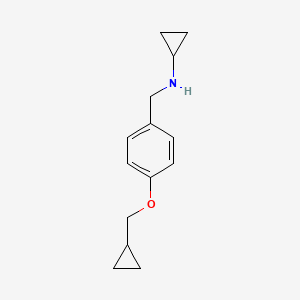
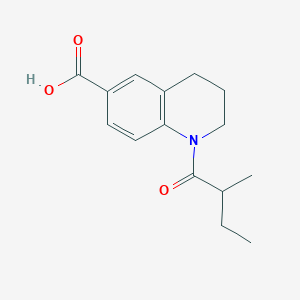


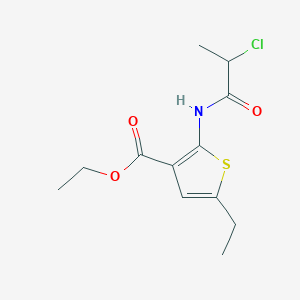
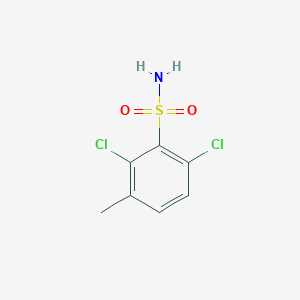

![2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462579.png)